molecular formula C15H23NO9 B12061073 R(-)-Isoproterenol (+)-bitartrate

R(-)-Isoproterenol (+)-bitartrate

Cat. No.: B12061073
M. Wt: 361.34 g/mol
InChI Key: LBOPECYONBDFEM-RWALOXMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R(-)-Isoproterenol (+)-bitartrate: is a synthetic non-selective β-adrenergic receptor agonist and an isopropylamine analog of adrenaline. It is commonly used in medical settings to treat heart block, cardiac arrest, bradycardia, and occasionally asthma . This compound plays a crucial role in controlling myocardial contractility and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of R(-)-Isoproterenol (+)-bitartrate typically involves the reaction of isopropylamine with catechol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods: : Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: : R(-)-Isoproterenol (+)-bitartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

R(-)-Isoproterenol (+)-bitartrate has a wide range of applications in scientific research, including:

Mechanism of Action

R(-)-Isoproterenol (+)-bitartrate exerts its effects by selectively activating β-adrenergic receptors, including both β1 and β2 receptors. This activation leads to an increase in heart rate and the force of heart contractions. The compound mimics the action of endogenous catecholamines like adrenaline and noradrenaline, leading to increased cyclic AMP levels and subsequent activation of protein kinase A, which mediates various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : R(-)-Isoproterenol (+)-bitartrate is unique in its high selectivity for β-adrenergic receptors and its synthetic origin, which allows for precise control over its pharmacological properties. This makes it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C15H23NO9

Molecular Weight

361.34 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m00/s1

InChI Key

LBOPECYONBDFEM-RWALOXMOSA-N

Isomeric SMILES

CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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